molecular formula C14H20N2O3 B14220462 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide CAS No. 824970-09-4

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide

Cat. No.: B14220462
CAS No.: 824970-09-4
M. Wt: 264.32 g/mol
InChI Key: SWMGDRGXLVTPIQ-UHFFFAOYSA-N
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Description

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide is a chemical compound with a unique structure that includes a hydroxyacetyl group and a phenyl group attached to a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide typically involves the reaction of hexanamide with hydroxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexanamide+Hydroxyacetyl ChlorideThis compound\text{Hexanamide} + \text{Hydroxyacetyl Chloride} \rightarrow \text{this compound} Hexanamide+Hydroxyacetyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

824970-09-4

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide

InChI

InChI=1S/C14H20N2O3/c17-11-14(19)15-10-6-2-5-9-13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,17H,2,5-6,9-11H2,(H,15,19)(H,16,18)

InChI Key

SWMGDRGXLVTPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CO

Origin of Product

United States

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